5-amino-1-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-1-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some studies have focused on the synthesis of novel triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms Bektaş et al., 2010.
Solid-Phase Synthesis of Peptide Amides
Albericio and Barany (2009) developed an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions. This method facilitates the stepwise elaboration of peptide chains, demonstrating the application of triazole derivatives in peptide synthesis Albericio & Barany, 2009.
Anticancer and Analgesic Agents
Research by Abu-Hashem et al. (2020) involved the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity and potential as analgesic and anti-inflammatory agents Abu‐Hashem et al., 2020.
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study highlights the potential of these compounds in designing new anticancer agents Hassan et al., 2014.
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, aiming to overcome the Dimroth rearrangement problem. This method facilitated the preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating the utility of triazole derivatives in the synthesis of biologically active compounds Ferrini et al., 2015.
Properties
IUPAC Name |
5-amino-1-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-4-5-12(2)15(10-11)23-17(19)16(21-22-23)18(24)20-13-6-8-14(25-3)9-7-13/h4-10H,19H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZEYSGVIICRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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